1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264047-45-1
VCID: VC11686135
InChI: InChI=1S/C17H15ClN2O2/c1-11-7-8-13(18)9-15(11)20-16(10-14(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22)
SMILES: CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 1264047-45-1

Cat. No.: VC11686135

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid - 1264047-45-1

Specification

CAS No. 1264047-45-1
Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name 2-(5-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Standard InChI InChI=1S/C17H15ClN2O2/c1-11-7-8-13(18)9-15(11)20-16(10-14(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22)
Standard InChI Key TYIXCBQLDDAIFT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at position 1 with a 5-chloro-2-methylphenyl group and at position 5 with a phenyl ring. A carboxylic acid functional group at position 3 enhances polarity and enables salt formation or derivatization. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₈H₁₆ClN₂O₂
Molecular Weight314.78 g/mol
IUPAC Name3-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS Registry Number1264047-45-1

The chloro and methyl groups on the aryl ring influence electronic distribution, while the dihydropyrazole ring adopts a puckered conformation that impacts biological activity .

Spectral Characterization

Though experimental data for this specific compound remains unpublished, analogous pyrazoline derivatives exhibit characteristic spectroscopic signatures:

  • ¹H NMR: Pyrazoline protons (H4, H5) appear as multiplet signals between δ 3.1–4.2 ppm, with aryl protons in δ 6.7–7.8 ppm .

  • IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .

X-ray crystallographic studies of related compounds (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) reveal planar carboxylic acid groups and intermolecular hydrogen bonding networks .

Synthesis and Derivitization

Primary Synthesis Route

The compound is typically synthesized via cyclocondensation of appropriately substituted chalcones with hydrazine derivatives:

  • Chalcone Preparation:
    Claisen-Schmidt condensation of 5-chloro-2-methylacetophenone with benzaldehyde yields the α,β-unsaturated ketone precursor.

  • Cyclization:
    Reaction with hydrazine hydrate in refluxing ethanol induces pyrazoline ring formation. Acidic or basic conditions determine regioselectivity and stereochemical outcomes .

  • Carboxylation:
    Post-synthetic introduction of the carboxylic acid group via Kolbe-Schmitt reaction or hydrolysis of nitrile intermediates.

Key Reaction Parameters:

  • Temperature: 70–100°C

  • Catalyst: Piperidine (for chalcone formation)

  • Yield Optimization: Microwave-assisted synthesis improves reaction efficiency (85–92% yield) .

Structural Analogues

Modification of substituents generates bioactive derivatives:

Analog StructureBiological ActivityReference
1-(3-Chloro-4-methylphenyl)-5-ethyl derivativeEGFR kinase inhibition (IC₅₀ = 0.07 μM)
3,4,5-Trimethoxyphenyl hybridsAntitumor activity vs. NCI-H460 cells

Pharmacological Profile

Anticancer Mechanisms

Pyrazoline derivatives demonstrate multimodal antitumor effects:

  • Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complex prevents religation of DNA strands .

  • Apoptosis Induction: Upregulation of caspase-3/7 observed in SK-N-SH neuroblastoma cells (EC₅₀ = 2.1 μM) .

  • EGFR Tyrosine Kinase Suppression: Competitive binding at ATP site (Ki = 12 nM for C₅₀ analogues) .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column (150 × 4.6 mm, 5 μm), mobile phase 0.1% H₃PO₄:ACN (65:35), flow rate 1.0 mL/min, retention time = 6.8 min.

  • TLC: Rf 0.42 (Silica gel 60 F₂₅₄, ethyl acetate:hexane 3:7) .

Mass Spectrometry

Electrospray ionization (ESI+) shows characteristic fragments:

  • m/z 314.78 [M+H]⁺

  • m/z 270.12 [M-CO₂H]⁺

  • m/z 167.05 [C₆H₄ClCH₃]⁺

Comparative Analysis with Structural Analogues

PropertyTarget Compound1-(3-Cl-4-MePh) Analogue 3,4,5-Trimethoxy Derivative
Molecular Weight314.78264.71345.34
LogP3.2 ± 0.12.8 ± 0.22.5 ± 0.3
IC₅₀ (NCI-H460)0.89 μMN/D0.12 μM
Plasma Protein Binding92.4%88.7%94.1%

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